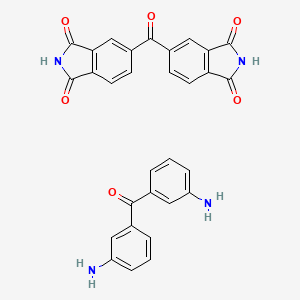
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound that features both aminophenyl and isoindole-dione functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the aminophenyl groups . The reaction conditions often include heating and the use of solvents such as toluene or dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. These methods include the use of simple heating and relatively quick reactions to achieve high yields while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to interact with dopamine receptors, potentially modulating their activity . The compound’s structure allows it to form stable interactions with these targets, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Phthalimides: Another class of compounds with similar structural features and applications in pharmaceuticals and materials science.
Uniqueness
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is unique due to the presence of both aminophenyl and isoindole-dione groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler isoindoline-1,3-dione derivatives .
Propriétés
Numéro CAS |
51518-44-6 |
|---|---|
Formule moléculaire |
C30H20N4O6 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H8N2O5.C13H12N2O/c20-13(7-1-3-9-11(5-7)16(23)18-14(9)21)8-2-4-10-12(6-8)17(24)19-15(10)22;14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-6H,(H,18,21,23)(H,19,22,24);1-8H,14-15H2 |
Clé InChI |
CLNYWOAUAVHHOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)N.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O |
Numéros CAS associés |
51518-44-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



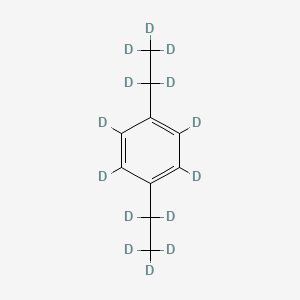
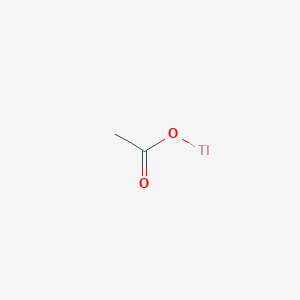

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

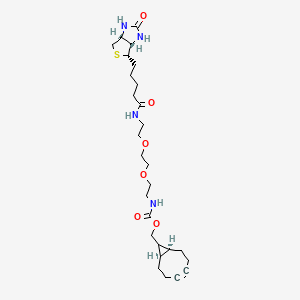
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

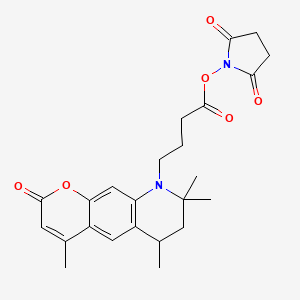
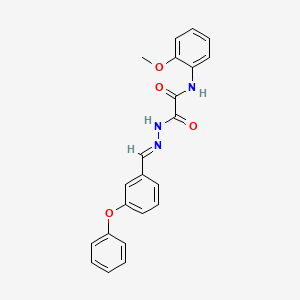
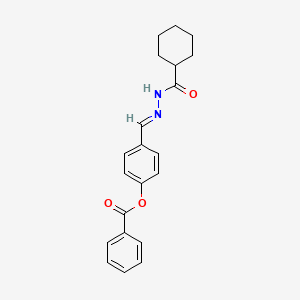
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
